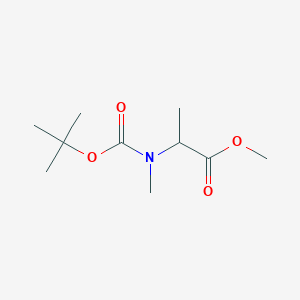

甲基 2-(叔丁氧羰基(甲基)氨基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a chemical compound with the molecular weight of 217.27 . It is also known as "methyl N-(tert-butoxycarbonyl)-N-methylalaninate" . It is a yellow to brown liquid .

Synthesis Analysis

The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, followed by the addition of sodium borohydride. The separated organic layer is then washed with hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine successively, and dried over magnesium sulfate. Evaporation of the solvent yields the compound as an oil.Molecular Structure Analysis

The InChI code for this compound is "1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3" . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a yellow to brown liquid . It has a molecular weight of 217.27 .科学研究应用

合成和衍生物形成

该化合物在 N-叔丁氧羰基衍生物的合成中起着至关重要的作用,为在温和条件下制备这些衍生物提供了一种实用方法。这些衍生物因其在各种有机合成应用中的稳定性和反应性而具有价值。例如,二叔丁基碳酸二酯与氨基酸酯反应形成 N-叔丁氧羰基衍生物,展示了该化合物在修饰氨基酸以进行进一步化学转化的用途(Tarbell, Yamamoto, & Pope, 1972)。

生物燃料生产

在生物燃料研究中,已探索了 2-(叔丁氧羰基(甲基)氨基)丙酸甲酯的衍生物用于合成戊醇异构体。这些异构体由于其能量含量和与现有燃料基础设施的兼容性而被认为是潜在的生物燃料候选物。代谢工程方法已被用来增强此类异构体的微生物产生,证明了该化合物在可再生能源研究中的相关性(Cann & Liao, 2009)。

溶解度和溶剂效应

2-(叔丁氧羰基(甲基)氨基)丙酸甲酯相关化合物的溶解度特性在各种溶剂中已被广泛研究。此类研究有助于理解复杂分子的溶液行为,这对于它们的纯化和在不同化学过程中的应用至关重要(Zhu et al., 2019)。

聚合催化剂

该化合物的衍生物用于聚合物科学,特别是在提高聚合催化剂的性能方面。例如,研究表明,某些酚类可以有效地捕获甲基铝氧烷溶液中的“游离”三甲基铝,从而提高使用茂金属和后茂金属催化剂生产的聚合物的生产率和性能(Busico et al., 2003)。

二氧化碳捕获

对二氧化碳捕获技术的研究也受益于使用 2-(叔丁氧羰基(甲基)氨基)丙酸甲酯衍生物。这些化合物用作系统中的吸收剂,旨在减少二氧化碳排放,突出了它们在应对气候变化和促进环境可持续性中的重要性(Barzagli et al., 2018)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate is a derivative of β-alanine . β-alanine is a naturally occurring beta amino acid, which is an essential component in the synthesis of carnosine in the human body. Carnosine acts as a buffering agent in the muscles, helping to maintain the pH balance during high-intensity exercise .

Mode of Action

Carnosine is synthesized in the body by the enzyme carnosine synthetase, which combines β-alanine and histidine .

Biochemical Pathways

Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate may participate in the carnosine synthesis pathway. Carnosine is a dipeptide molecule, made up of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues and has a role in maintaining pH and protecting these tissues from oxidative stress .

Result of Action

If it participates in the synthesis of carnosine, it could potentially enhance muscle buffering capacity, protect against reactive oxygen species, and improve muscle function .

属性

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXSDTVMDEILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2822769.png)

![5-Chloro-2-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2822771.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)

![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)

![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2822791.png)